1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one
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Overview
Description
1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring substituted with a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 6-chloropyrimidine-4-carbaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl)ethan-1-ol
- 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide
Uniqueness
1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClN3O |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-[3-[(6-chloropyrimidin-4-yl)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-3-2-9(6-15)4-10-5-11(12)14-7-13-10/h5,7,9H,2-4,6H2,1H3 |
InChI Key |
GWGHREQFZRSXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)CC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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